molecular formula C9H10F3N B15309775 2,2-Difluoro-2-(2-fluoro-4-methylphenyl)ethan-1-amine

2,2-Difluoro-2-(2-fluoro-4-methylphenyl)ethan-1-amine

Cat. No.: B15309775
M. Wt: 189.18 g/mol
InChI Key: RKSHDOYUPMGKIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(2-fluoro-4-methylphenyl)ethan-1-amine is an organic compound characterized by the presence of multiple fluorine atoms and a methyl group attached to a phenyl ring

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(2-fluoro-4-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Hydroxide ions, alkoxide ions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amine derivatives .

Scientific Research Applications

2,2-Difluoro-2-(2-fluoro-4-methylphenyl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(2-fluoro-4-methylphenyl)ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to increased potency and selectivity. The compound may also influence metabolic pathways by inhibiting or activating specific enzymes involved in the metabolism of fluorinated substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of fluorine atoms and the presence of a methyl group on the phenyl ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

2,2-difluoro-2-(2-fluoro-4-methylphenyl)ethanamine

InChI

InChI=1S/C9H10F3N/c1-6-2-3-7(8(10)4-6)9(11,12)5-13/h2-4H,5,13H2,1H3

InChI Key

RKSHDOYUPMGKIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CN)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.